(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride
Overview
Description
(2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride: is a chemical compound with the molecular formula C7H7N3O . ClH . It is a derivative of benzoxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride typically involves the reaction of 2,1,3-benzoxadiazole with a suitable amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process is optimized for high yield and purity, and the final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: This compound can also be reduced using reducing agents to yield reduced forms of the molecule.
Substitution: It can participate in substitution reactions where one of its functional groups is replaced by another group under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoxadiazole derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a precursor for more complex molecules.
Biology: In biological research, this compound is used as a fluorescent probe due to its ability to emit light upon excitation. It is utilized in the study of cellular processes and the detection of specific biomolecules.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: In industrial applications, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride involves its interaction with specific molecular targets. In biological systems, it can bind to proteins, enzymes, or nucleic acids, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- (2,1,3-Benzothiadiazol-5-ylmethyl)amine hydrochloride
- (2,1,3-Benzoxadiazol-5-ylmethyl)methylamine hydrochloride
- 5-Methyl-2,1,3-benzoselenadiazole
Uniqueness: (2,1,3-Benzoxadiazol-5-ylmethyl)amine hydrochloride is unique due to its specific substitution pattern on the benzoxadiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
2,1,3-benzoxadiazol-5-ylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O.ClH/c8-4-5-1-2-6-7(3-5)10-11-9-6;/h1-3H,4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAQHHLKDBXSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NON=C2C=C1CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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